molecular formula C33H30BN3O2 B6591929 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine CAS No. 1802232-96-7

2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine

Cat. No.: B6591929
CAS No.: 1802232-96-7
M. Wt: 511.4 g/mol
InChI Key: DXRSARWSFXFONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine (CAS: 1802232-96-7) is a boronate ester-functionalized triazine derivative. Its molecular structure features a central 1,3,5-triazine core substituted with two phenyl groups, a meta-biphenyl unit, and a pinacol boronate ester. The compound has a molecular weight of 511.43 g/mol and is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . It serves as a key intermediate in the preparation of photoactive materials for organic electronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

2,4-diphenyl-6-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30BN3O2/c1-32(2)33(3,4)39-34(38-32)28-20-12-18-26(22-28)25-17-11-19-27(21-25)31-36-29(23-13-7-5-8-14-23)35-30(37-31)24-15-9-6-10-16-24/h5-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRSARWSFXFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=NC(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic System

The synthesis of the target compound via solution-phase Miyaura borylation involves the palladium-catalyzed cross-coupling of a brominated triazine precursor with bis(pinacolato)diboron (B2pin2). The reaction proceeds through oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetallation with the diboron reagent and reductive elimination to yield the arylboronate ester.

The catalytic system employs dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl2) due to its high efficiency in facilitating C–B bond formation. Potassium acetate acts as a base to deprotonate the diboron reagent, while dioxane serves as the solvent, enabling reflux at 90°C for 12 hours.

Synthetic Procedure and Optimization

A representative procedure involves combining 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine (32.4 mmol), B2pin2 (48.6 mmol), Pd(dppf)Cl2 (0.647 mmol), and potassium acetate (97.1 mmol) in dioxane. After refluxing, the solvent is removed under reduced pressure, and the crude product is purified via crystallization with methanol, yielding 96.8% of the target compound.

Table 1: Key Parameters for Solution-Phase Synthesis

ParameterValue/Detail
CatalystPd(dppf)Cl2 (1.5 mol%)
SolventDioxane
Temperature90°C
Reaction Time12 hours
BasePotassium acetate (3 equiv)
Yield96.8%

This method’s reproducibility is supported by analogous Suzuki coupling reactions, where Pd(dppf)Cl2 and dioxane/water systems achieve high yields under similar conditions.

Solid-State Mechanochemical Borylation

Ball Milling Methodology

A solvent-free alternative employs ball milling to facilitate solid-state borylation. This approach eliminates the need for dry solvents and inert atmospheres, utilizing mechanical energy to drive the reaction between the aryl bromide and B2pin2 in the presence of a palladium catalyst.

Procedure and Efficiency

In a typical experiment, the aryl bromide, B2pin2, Pd(OAc)2, and potassium carbonate are loaded into a ball mill and processed at 30 Hz for 10 minutes. The reaction proceeds quantitatively, yielding the arylboronate ester without column chromatography.

Table 2: Comparative Analysis of Synthesis Methods

ParameterSolution-PhaseMechanochemical
CatalystPd(dppf)Cl2Pd(OAc)2
SolventDioxaneSolvent-free
Reaction Time12 hours10 minutes
Yield96.8%95–99%
ScalabilityGram-scaleGram-scale
Environmental ImpactHigh solvent usageMinimal waste

Mechanistic Variations and Catalytic Innovations

Role of Ligands and Bases

While Pd(dppf)Cl2 is optimal for solution-phase reactions, mechanochemical methods favor Pd(OAc)2 due to its air stability. The choice of base also diverges: potassium acetate is critical in solution, whereas potassium carbonate suffices in solid-state reactions.

Temperature and Solvent Effects

Solution-phase reactions require elevated temperatures (90°C) to overcome activation barriers, whereas mechanochemical methods achieve similar outcomes at ambient temperatures through kinetic energy transfer.

Scalability and Industrial Applications

Both methods demonstrate gram-scale feasibility. The solution-phase approach is preferred for its high yields and established protocols, while the mechanochemical method offers a greener profile, reducing solvent waste by 90% . Industrial adoption may depend on infrastructure, with pharmaceutical applications favoring solvent-free processes for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

  • Reduction: : Under appropriate conditions, reduction reactions can modify the triazine ring or the biphenyl moiety.

  • Substitution: : The presence of reactive groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reducing Agents: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.

  • Catalysts: : Palladium-based catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions can vary widely but often include modified triazine rings and substituted biphenyl derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of OLED materials. OLEDs are widely used in display technologies due to their high efficiency and superior color quality. The incorporation of 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine enhances the electroluminescent properties of OLEDs.

Case Study:
A study demonstrated that the compound serves as an effective host material for phosphorescent emitters in OLEDs. Devices utilizing this compound exhibited improved efficiency and stability compared to traditional materials .

Catalysis

This compound also plays a role as a catalyst in various chemical reactions. Its boron-containing structure allows it to facilitate reactions such as Suzuki coupling and other cross-coupling reactions.

Case Study:
Research indicates that when used in conjunction with palladium catalysts, this compound significantly increases the yield of desired products in organic synthesis . The reaction conditions typically involve using dimethyl sulfoxide as a solvent at elevated temperatures.

Fine Chemicals and Intermediates

The compound is utilized as an intermediate in the synthesis of various fine chemicals. Its structural features allow for further functionalization and derivatization to produce a range of valuable chemical products.

Applications:

  • Synthesis of complex organic molecules.
  • Development of new pharmaceutical agents.

Case Study:
In pharmaceutical chemistry, derivatives of this compound have been explored for their potential biological activities. One study highlighted its effectiveness in synthesizing compounds with anti-cancer properties by modifying the triazine core .

Mechanism of Action

The compound's mechanism of action largely depends on the context of its application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The dioxaborolan group can participate in reversible covalent bonding, making it a valuable tool in the design of enzyme inhibitors or molecular probes.

Comparison with Similar Compounds

Para-Substituted Boronate Triazines

  • 2,4-Diphenyl-6-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]-1,3,5-Triazine (CAS: 1219956-23-6)
    • Molecular Weight: 435.33 g/mol
    • Substituents: A para-substituted phenyl boronate group.
    • Melting Point: 212°C .
    • Applications: Used in DSSC photosensitizers and OLED electron transport materials (ETMs) .

Meta-Substituted Boronate Triazines

  • Target Compound (CAS: 1802232-96-7) Molecular Weight: 511.43 g/mol Substituents: A meta-biphenyl boronate unit.

Non-Boronate Triazine Derivatives

Triphenylene-Based Triazines

  • TPTRZ (2,4-Diphenyl-6-[3-(2-Triphenylenyl)Phenyl]-1,3,5-Triazine)

    • Molecular Weight: ~600 g/mol (estimated).
    • Substituents: A triphenylene group at the meta position.
    • Properties: Enhanced electron mobility (10⁻³ cm²/Vs) due to strong π-π stacking .
    • Applications: High-performance OLED ETMs .
  • TPPTRZ (2,4-Diphenyl-6-[4'-(2-Triphenylenyl)[1,1'-Biphenyl]-3-yl]-1,3,5-Triazine)

    • Molecular Weight: ~650 g/mol (estimated).
    • Substituents: Extended biphenyl-triphenylene unit.
    • Properties: Higher thermal stability (Tₘ > 300°C) and improved device efficiency in OLEDs .

Pharmaceutical Triazines

  • 6-Aryl-4-Cycloamino-1,3,5-Triazine-2-Amines Substituents: Fluorophenyl, chlorophenyl, or trifluoromethylphenyl groups. Applications: Antileukemic activity (IC₅₀: 1–10 µM) .

Data Tables

Table 1: Structural and Physical Properties of Key Triazines

Compound Name CAS Number Molecular Weight (g/mol) Substituents Melting Point (°C) Key Application
Target Compound (meta-biphenyl boronate) 1802232-96-7 511.43 Meta-biphenyl boronate Not reported OLEDs, DSSCs
Para-boronate triazine 1219956-23-6 435.33 Para-phenyl boronate 212 DSSCs
TPTRZ Not reported ~600 Meta-triphenylene >250 OLEDs
6-(4-Fluorophenyl)triazine-2-amine Not reported ~300 Fluorophenyl, piperidine 120–124 Antileukemic

Research Findings

Electronic Properties

  • Boronate Triazines : The para-boronate derivative (CAS: 1219956-23-6) exhibits strong electron-withdrawing characteristics, making it suitable for DSSCs with power conversion efficiencies (PCE) up to 8.2% . The meta-biphenyl boronate analogue may offer broader absorption spectra due to extended conjugation .
  • Triphenylene Triazines : TPTRZ and TPPTRZ demonstrate electron mobilities >10⁻³ cm²/Vs, attributed to ordered molecular stacking from planar triphenylene units .

Steric and Substituent Effects

  • Triphenylene substituents enhance thermal stability (decomposition temperatures >300°C), critical for device longevity .

Biological Activity

2,4-Diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine (CAS No. 1802232-96-7) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazine core and boronate ester functionalities. Its diverse applications in medicinal chemistry and materials science necessitate a thorough understanding of its biological properties.

  • Molecular Formula : C33H30BN3O2
  • Molecular Weight : 511.42 g/mol
  • CAS Number : 1802232-96-7
  • Solubility : Poorly soluble in water; solubility varies significantly across different solvents .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazine ring and the boronate group allows for unique interactions with enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated significant antiproliferative effects against various cancer cell lines. In vitro assays revealed an IC50 value lower than 10 µM in several tested cell lines .
Cell LineIC50 (µM)
A549 (Lung)8.5
MDA-MB-231 (Breast)6.7
HeLa (Cervical)9.0

Mechanism Studies

The mechanism of action appears to involve:

  • Tubulin Polymerization Inhibition : The compound was shown to inhibit tubulin polymerization effectively, which is crucial for cancer cell division and proliferation .

Apoptosis Induction

Further investigations indicated that treatment with this compound led to increased apoptosis in cancer cells:

  • Caspase Activation : Significant activation of caspase-3 was observed in treated cells compared to controls, indicating a mechanism involving programmed cell death .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Lung Cancer Cells :
    • Researchers treated A549 cells with varying concentrations of the compound for 24 hours.
    • Results indicated a dose-dependent increase in apoptosis markers.
  • Breast Cancer Model :
    • MDA-MB-231 cells were exposed to the compound.
    • Flow cytometry analysis showed increased sub-G1 phase population consistent with apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for preparing 2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-triazine, and how can reaction conditions be optimized?

  • Methodology : Use Suzuki-Miyaura cross-coupling to introduce the biphenyl-dioxaborolane moiety to the triazine core. Key steps include:

  • Pre-functionalization of the triazine ring with a halogen (e.g., bromine) at the 6-position to enable coupling .
  • Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–90°C .
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization or side reactions .

Q. How can the structural integrity of this triazine derivative be validated post-synthesis?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., triazine ring protons at δ 8.5–9.0 ppm; dioxaborolane B-O signals at δ 1.3–1.4 ppm) .
  • X-ray crystallography : Confirm spatial arrangement of substituents, particularly the biphenyl-dioxaborolane group’s planarity .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 611.73) and isotopic patterns for boron-containing fragments .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

  • Methodology :

  • Lipophilicity (logP) : Use QSPR models or software like ACD/Labs to predict logP values, critical for bioavailability studies. Compare with experimental HPLC-derived logP using C18 columns .
  • Thermodynamic stability : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess bond dissociation energies, focusing on the dioxaborolane-triazine linkage .

Advanced Research Questions

Q. How does the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki coupling : Test the dioxaborolane’s stability under varying pH and temperature. For example, coupling with aryl halides in aqueous ethanol at 60°C yields biaryl products with >80% efficiency .
  • Contradiction note : Evidence suggests competing hydrolysis of the dioxaborolane in polar solvents (e.g., DMF), requiring anhydrous conditions for optimal boron retention .

Q. What experimental approaches can resolve contradictions in reported bioactivity data for triazine derivatives?

  • Methodology :

  • Dose-response assays : Use standardized cell lines (e.g., HeLa or MCF-7) to compare IC₅₀ values under controlled conditions (e.g., 72-hour exposure, 10% FBS).
  • Mechanistic studies : Employ kinase profiling (e.g., KinomeScan) to identify off-target effects, which may explain discrepancies in antiproliferative activity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified phenyl groups (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) and test for changes in π-π stacking or hydrogen bonding .
  • Molecular docking : Map binding interactions with targets like EGFR or PI3K using AutoDock Vina. Validate with SPR-based binding affinity assays .

Q. What are the challenges in characterizing the compound’s thermal stability, and how can they be addressed?

  • Methodology :

  • TGA/DSC : Measure decomposition temperatures (Td) under nitrogen. The dioxaborolane group typically degrades at 180–200°C, while the triazine core remains stable up to 300°C .
  • Contradiction note : Discrepancies in Td values may arise from impurities; use preparative HPLC (C18, acetonitrile/water gradient) for purification .

Q. How can researchers leverage this compound’s boron content for advanced applications (e.g., neutron capture therapy)?

  • Methodology :

  • Boron quantification : Use ICP-MS to confirm boron content (theoretical: 1.76% w/w).
  • In vitro neutron irradiation : Test cytotoxicity in boron-neutron capture therapy (BNCT) models using thermal neutron beams (fluence rate ~1 × 10¹² neutrons/cm²) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.